![molecular formula C19H12ClFN4O2S3 B2653449 N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-13-0](/img/no-structure.png)

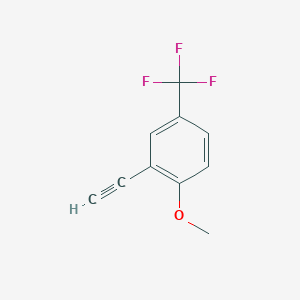

N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H12ClFN4O2S3 and its molecular weight is 478.96. The purity is usually 95%.

BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radiosynthesis Applications

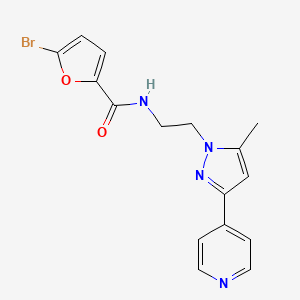

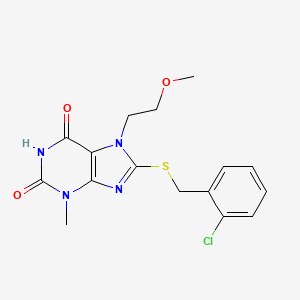

N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide derivatives have been explored in the field of radiosynthesis. For example, derivatives like DPA-714, with fluorine atoms in their structure, have been synthesized for labeling with fluorine-18, a key isotope used in positron emission tomography (PET) imaging. This allows for in vivo imaging applications in medical research (Dollé et al., 2008).

Antitumor Activity

Research has been conducted on thieno[3,2-d]pyrimidine derivatives, which show promising results in anticancer activity. Studies have found that these compounds exhibit potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, indicating their potential use in cancer treatment (Hafez & El-Gazzar, 2017).

Antiasthma Agents

Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, derived from similar chemical structures, have been studied for their potential as antiasthma agents. They were found to be active as mediator release inhibitors, suggesting their use in developing new treatments for asthma (Medwid et al., 1990).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and assessed for anti-inflammatory activity. Certain compounds in this category demonstrated significant anti-inflammatory effects (Sunder & Maleraju, 2013).

Synthesis of Heterocyclic Compounds

This chemical compound is also significant in the synthesis of various heterocyclic compounds, such as thieno[2,3-d] pyrimidines and thiazolo derivatives. These derivatives have diverse applications in medicinal chemistry and drug development (Aly, Abu-Zied, & Gaafar, 2008).

Activation of Human Pregnane X Receptor

Studies indicate that similar compounds, like 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamide, can activate human pregnane X receptor (PXR), influencing the expression of various proteins related to drug metabolism. This suggests potential applications in understanding drug interactions and metabolism (Moscovitz et al., 2018).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "2-mercaptoacetic acid", "phenylacetic acid", "thiourea", "acetic anhydride", "sodium hydroxide", "sodium acetate", "acetic acid", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine", "a. Dissolve 2.5 g of phenylacetic acid and 2.5 g of thiourea in 25 mL of acetic anhydride.", "b. Heat the mixture at 120°C for 4 hours.", "c. Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.", "d. Collect the precipitate by filtration and wash it with water.", "e. Recrystallize the product from ethyl acetate to obtain 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine.", "Step 2: Synthesis of 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid", "a. Dissolve 1 g of 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine in 10 mL of sodium hydroxide solution.", "b. Add 1 g of 2-mercaptoacetic acid to the solution and stir for 2 hours at room temperature.", "c. Adjust the pH of the solution to 2-3 with hydrochloric acid.", "d. Collect the precipitate by filtration and wash it with water.", "e. Recrystallize the product from water to obtain 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid.", "Step 3: Coupling of 3-chloro-4-fluoroaniline and 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid", "a. Dissolve 0.5 g of 3-chloro-4-fluoroaniline and 0.5 g of 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid in 10 mL of acetic acid.", "b. Add a catalytic amount of sodium acetate to the solution and stir for 2 hours at room temperature.", "c. Collect the precipitate by filtration and wash it with water.", "d. Recrystallize the product from ethyl acetate to obtain the final product, N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |

CAS-Nummer |

1021226-13-0 |

Produktname |

N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |

Molekularformel |

C19H12ClFN4O2S3 |

Molekulargewicht |

478.96 |

IUPAC-Name |

N-(3-chloro-4-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C19H12ClFN4O2S3/c20-12-8-10(6-7-13(12)21)22-14(26)9-29-18-23-16-15(17(27)24-18)30-19(28)25(16)11-4-2-1-3-5-11/h1-8H,9H2,(H,22,26)(H,23,24,27) |

InChI-Schlüssel |

FNNPTAKHCAQQON-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)SC2=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

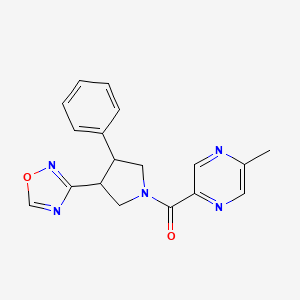

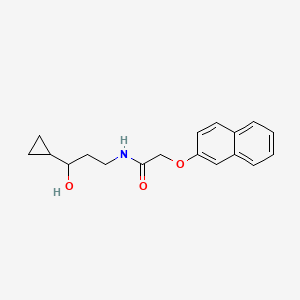

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)

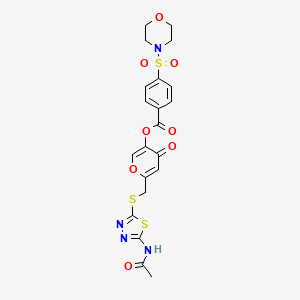

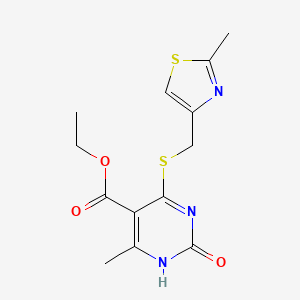

![Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine](/img/structure/B2653380.png)

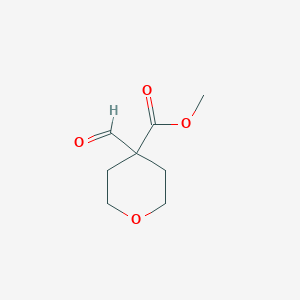

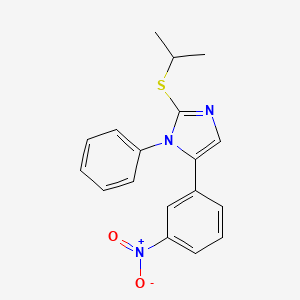

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653381.png)

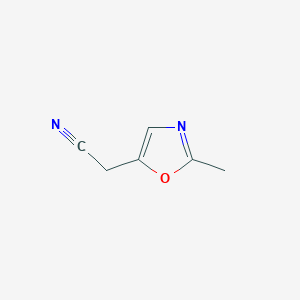

![6-Oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B2653383.png)